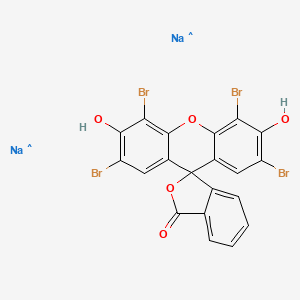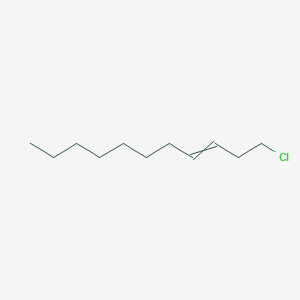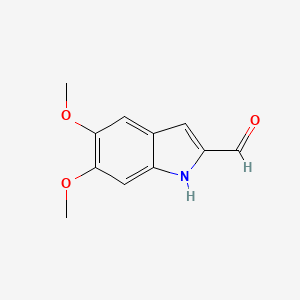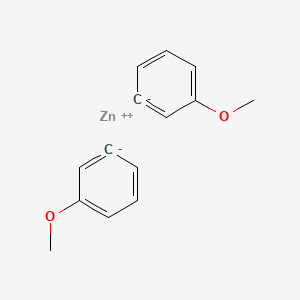
Bromeosin disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromeosin disodium, also known as disodium 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate, is a red crystalline dye. It is a derivative of eosin, a compound first discovered by Heinrich Caro in 1871. This compound is primarily used as an acid dye for producing a blood-red color in various materials such as silk, wool, paper, leather, and cotton . It is also utilized as a histological stain, a cosmetic colorant, and a colorant in red inks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromeosin disodium is synthesized through the bromination of fluorescein. The reaction involves the addition of bromine to fluorescein in the presence of a suitable solvent, typically acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination. The product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade bromine and fluorescein, with strict control over reaction conditions to ensure consistent product quality. The final product is purified through recrystallization and dried to obtain the red crystalline dye .
Analyse Des Réactions Chimiques
Types of Reactions
Bromeosin disodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different brominated derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated compounds.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Higher brominated derivatives.
Reduction: Less brominated or de-brominated compounds.
Substitution: Halogen-exchanged derivatives.
Applications De Recherche Scientifique
Bromeosin disodium has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photocatalytic reactions and as a dye in various analytical techniques.
Biology: Employed as a histological stain to highlight cellular structures in tissue samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized as a colorant in textiles, inks, and cosmetics.
Mécanisme D'action
Bromeosin disodium exerts its effects primarily through its ability to absorb light and transfer energy. In photocatalytic reactions, it acts as an electron transfer agent, facilitating the formation of reactive oxygen species that drive chemical transformations . In biological applications, its staining properties are due to its affinity for cellular components, allowing it to highlight specific structures under a microscope .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eosin Y: A closely related compound with similar staining properties but a slightly different molecular structure.
Fluorescein: The parent compound of bromeosin disodium, used widely as a fluorescent dye.
Rhodamine B: Another xanthene dye with similar applications in staining and fluorescence.
Uniqueness
This compound is unique due to its high bromine content, which enhances its staining properties and makes it particularly useful in applications requiring strong color contrast. Its ability to act as both an energy transfer and electron transfer agent also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C20H8Br4Na2O5 |
|---|---|
Poids moléculaire |
693.9 g/mol |
InChI |
InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;; |
Clé InChI |
WUMPFXDWXTYERP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)





![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)
![3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol](/img/structure/B15158555.png)




![1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one](/img/structure/B15158589.png)
